(S)-GSK-3685032

DNMT1 selectivity epigenetic inhibitor DNA methyltransferase

This is the (S)-enantiomer of GSK-3685032, the required negative control for DNMT1 inhibition studies. Essential for validating target-specific effects (>2,500-fold selectivity) and attributing results to DNMT1, not de novo methyltransferases or cytotoxic mechanisms seen with nucleoside analogs. Mandatory for robust experimental design.

Molecular Formula C22H24N6OS
Molecular Weight 420.5 g/mol
Cat. No. B10861208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-GSK-3685032
Molecular FormulaC22H24N6OS
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N
InChIInChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)/t19-/m0/s1
InChIKeyKNKHRZYILDZLRE-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK-3685032 Procurement Guide: First-in-Class Reversible DNMT1-Selective Inhibitor with Validated In Vivo Superiority over Decitabine in AML Models


(S)-GSK-3685032 is the non-active S-enantiomer of GSK-3685032, a first-in-class, non-nucleoside, reversible, and non-covalent selective inhibitor of DNA methyltransferase 1 (DNMT1) [1]. The active R-enantiomer (GSK-3685032) exhibits potent enzymatic inhibition of DNMT1 with an IC50 of 0.036 μM (36 nM) and >2,500-fold selectivity over DNMT3A/3L and DNMT3B/3L [1]. GSK-3685032 competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA between CpG base pairs, as demonstrated by crystallographic studies [1]. Unlike cytidine analog hypomethylating agents (HMAs) such as decitabine and azacytidine, GSK-3685032 does not incorporate into DNA and acts through a reversible, non-covalent mechanism, conferring significantly improved tolerability and superior tumor regression in AML xenograft models [1].

Why Generic DNMT1 Inhibitor Substitution Fails: Quantitative Selectivity, Tolerability, and Stereochemical Requirements for Valid Experimental Controls in GSK-3685032 Studies


Substituting GSK-3685032 with alternative DNMT1 inhibitors—or even its enantiomer—is not scientifically valid due to three quantifiable differentiation points. First, GSK-3685032 exhibits >2,500-fold selectivity for DNMT1 over DNMT3A/3L and DNMT3B/3L, whereas pan-DNMT inhibitors (e.g., SGI-1027) show near-equipotent inhibition across isoforms (DNMT1 IC50 = 6 μM; DNMT3A = 8 μM; DNMT3B = 7.5 μM), rendering them unsuitable for DNMT1-specific mechanistic dissection [1]. Second, GSK-3685032 demonstrates superior in vivo tolerability and tumor regression compared with decitabine (DAC) in AML models—DAC at its maximal tolerated dose (MTD) produced inferior survival benefit versus GSK-3685032 at 30–45 mg/kg (P < 0.0001) [1]. Third, (S)-GSK-3685032 is the stereochemically inactive isomer and serves as the required negative control in any experiment aiming to attribute observed effects specifically to DNMT1 inhibition . These differences are not interchangeable and directly impact experimental interpretation and reproducibility.

GSK-3685032 Quantitative Differentiation Evidence: Head-to-Head Selectivity, In Vivo Efficacy, and Enantiomer Control Validation Data


DNMT1 Isoform Selectivity: >2,500-Fold Discrimination Over DNMT3A/3L and DNMT3B/3L Versus Pan-DNMT Inhibitors

GSK-3685032 exhibits >2,500-fold selectivity for DNMT1 (IC50 = 0.036 ± 0.001 μM, n = 70, SPA assay) over DNMT3A/3L and DNMT3B/3L [1]. In contrast, the pan-DNMT inhibitor SGI-1027 shows near-equipotent inhibition across isoforms in cell-free assays, with IC50 values of 6 μM (DNMT1), 8 μM (DNMT3A), and 7.5 μM (DNMT3B), yielding a selectivity ratio of only 1.3-fold . Similarly, the dual G9a/DNMT inhibitor CM-272 exhibits an IC50 of 382 nM for DNMT1 and 85 nM for DNMT3A—representing only 4.5-fold selectivity . This quantitative difference in isoform discrimination is critical for experiments requiring DNMT1-specific mechanistic attribution without confounding effects from DNMT3 family inhibition.

DNMT1 selectivity epigenetic inhibitor DNA methyltransferase isoform specificity cancer epigenetics

In Vivo Efficacy in AML Xenograft Models: Superior Tumor Regression and Survival Benefit Versus Decitabine

In a disseminated MV4-11 AML xenograft model, GSK-3685032 administered subcutaneously twice daily for 30 days produced dose-dependent survival benefits. At doses of 30 mg/kg and 45 mg/kg, GSK-3685032 achieved highly significant survival extension with P < 0.0001 (log-rank Mantel–Cox test) [1]. In contrast, decitabine (DAC) administered intraperitoneally three times weekly at its maximal tolerated dose yielded a P value of only 0.0034—an order of magnitude less significant [1]. Furthermore, in subcutaneous MV4-11 and SKM-1 xenograft models, GSK-3685032 treatment resulted in durable tumor regression, with median tumor volumes remaining below baseline during a dosing holiday, whereas vehicle-treated animals exhibited progressive tumor growth and required study termination [1]. Pharmacodynamic analysis confirmed that GSK-3685032 reduced global 5-methylcytosine levels in SKM-1 tumors, validating target engagement and DNA hypomethylation as the mechanism of tumor growth inhibition [1].

AML xenograft in vivo efficacy tumor regression survival benefit hypomethylating agent

Stereochemical Requirement for DNMT1 Inhibition: (S)-GSK-3685032 as the Mandatory Inactive Isomer Control

GSK-3685032 is a chiral molecule with two enantiomeric forms: the active R-enantiomer (GSK-3685032) and the inactive S-enantiomer ((S)-GSK-3685032). (S)-GSK-3685032 is the inactive isomer of GSK-3685032 and does not inhibit DNMT1, making it the essential negative control compound for all experiments seeking to attribute observed phenotypic effects specifically to DNMT1 inhibition [1]. Without the use of (S)-GSK-3685032 as a matched stereochemical control, any observed cellular or in vivo effects could result from off-target activities unrelated to DNMT1 engagement. This stereochemical discrimination is a fundamental requirement for rigorous target validation, particularly given that GSK-3685032 and GSK-3484862 have been reported to induce DNMT1 protein degradation in cancer cell lines—a finding that requires careful control experiments to dissect inhibition versus degradation mechanisms [2].

enantiomer control negative control stereochemistry specificity control inactive isomer

Mechanism of Action: Reversible, Non-Covalent Inhibition Without DNA Incorporation Versus Irreversible Nucleoside Analogs

GSK-3685032 inhibits DNMT1 through a reversible, non-covalent mechanism, competing with the active-site loop for penetration into hemi-methylated DNA between CpG base pairs as demonstrated by X-ray crystallography [1]. In contrast, cytidine analogs such as decitabine (DAC) and azacytidine (AZA) require incorporation into replicating DNA and form irreversible covalent adducts with DNMT1, DNMT3A, and DNMT3B, leading to DNA damage and dose-limiting hematologic toxicity [1][2]. A comparative drug sensitivity analysis across over 600 human cancer models established that DNA hypomethylation, rather than DNA damage, is the primary anti-cancer mechanism of AZA and DEC—a mechanistic distinction that GSK-3685032 isolates cleanly without confounding genotoxic effects [3]. The time-independent, non-covalent binding mode of GSK-3685032 was confirmed via intact protein mass spectrometry, showing no covalent adduct formation with DNMT1 [1].

reversible inhibitor non-covalent non-nucleoside DNA incorporation mechanism of action

Growth Inhibition in Cancer Cell Lines: Median Growth IC50 = 0.64 μM with Time-Dependent Potency Increase

GSK-3685032 exhibits broad anti-proliferative activity across a panel of cancer cell lines. Following 6 days of treatment, the median growth IC50 across tested cancer cell lines was 0.64 μM [1]. Notably, GSK-3685032 demonstrates a time-dependent increase in potency: growth inhibition begins at day 3, with IC50 values progressively decreasing throughout a 6-day time course [1][2]. This delayed onset of maximal anti-proliferative effect is consistent with the compound's epigenetic mechanism of action, requiring progressive loss of DNA methylation and subsequent transcriptional reprogramming to manifest growth inhibition. Dose-dependent increases in immune-related gene transcription were observed at concentrations ranging from 10–10,000 nM at day 4 of treatment [2]. For comparison, decitabine in similar cell-based assays typically requires concentrations in the low micromolar range for growth inhibition but exhibits acute cytotoxicity due to DNA damage, confounding interpretation of purely epigenetic effects [3].

cell growth inhibition cancer cell line panel time-course anti-proliferative IC50

DNMT1 Protein Degradation: Shared Property with GSK-3484862 and Implications for PROTAC Development

Both GSK-3685032 and its close analog GSK-3484862 have been reported to induce DNMT1 protein degradation in a wide range of cancer cell lines and murine embryonic stem cells (mESCs) [1][2]. This degradation occurs rapidly (within hours) and is proteasome-dependent, with no discernible loss of DNMT1 mRNA [1]. In mESCs, GSK-3484862-induced Dnmt1 degradation requires the accessory factor Uhrf1 and its E3 ubiquitin ligase activity [1]. Notably, DNMT1 depletion and DNA hypomethylation induced by these compounds are reversible upon compound removal [1]. GSK-3685032 has also been utilized as the DNMT1-targeting ligand in the design and synthesis of PROTAC (PROteolysis TArgeting Chimera) molecules, where the E3 ligase CRBN mediates proteasomal degradation [3]. At concentrations of 3.2–10,000 nM over 2 days, GSK-3685032 inhibits DNMT1 protein expression, inducing DNA hypomethylation and gene activation [4]. This dual inhibitory-degradation profile distinguishes GSK-3685032 from purely catalytic DNMT1 inhibitors and positions it as a versatile tool for both inhibition-only and degradation-oriented studies.

DNMT1 degradation PROTAC targeted protein degradation proteasome UHRF1

GSK-3685032 Optimal Application Scenarios: From DNMT1-Specific Mechanistic Studies to PROTAC Development and In Vivo AML Efficacy Validation


DNMT1-Specific Mechanistic Dissection Without DNMT3A/B Confounding

Researchers investigating DNMT1-specific functions in DNA methylation maintenance should prioritize GSK-3685032 due to its >2,500-fold selectivity over DNMT3A/3L and DNMT3B/3L. In contrast to pan-DNMT inhibitors (e.g., SGI-1027 with only ~1.3-fold selectivity), GSK-3685032 enables unambiguous attribution of observed epigenetic effects to DNMT1 inhibition alone. This is particularly critical for studies examining the distinct roles of maintenance versus de novo methylation in cancer, development, or cellular reprogramming. All experiments should include the (S)-GSK-3685032 inactive enantiomer as a negative control to validate target specificity [1].

Preclinical AML Efficacy Studies Requiring Superior Tolerability and Survival Endpoints

For in vivo AML xenograft or disseminated disease models, GSK-3685032 provides significantly improved tolerability and superior survival benefit compared with decitabine. At 30–45 mg/kg (s.c., BID), GSK-3685032 achieves P < 0.0001 survival extension versus P = 0.0034 for decitabine at MTD. This enables robust, statistically powered survival endpoint measurements that are unattainable with nucleoside analogs due to dose-limiting hematologic toxicity. The compound's non-DNA-damaging mechanism further ensures that observed tumor regression results from epigenetic reprogramming rather than cytotoxic effects [1].

DNA Hypomethylation Mechanism Studies Requiring Clean Epigenetic Readouts Without DNA Damage Confounding

GSK-3685032 serves as an essential tool for investigators seeking to isolate DNA hypomethylation as the primary mechanism of action without the confounding DNA damage effects inherent to nucleoside analogs (decitabine, azacytidine). Comparative drug sensitivity profiling across >600 cancer models has validated GSK-3685032 as the reference compound for establishing DNA hypomethylation-specific phenotypes. The time-dependent increase in growth inhibition potency (median IC50 = 0.64 μM at day 6) enables precise experimental designs that capture progressive epigenetic reprogramming over multi-day time courses [1].

DNMT1-Targeted Protein Degradation and PROTAC Development

GSK-3685032 and its analog GSK-3484862 are validated inducers of proteasome-dependent DNMT1 degradation, making them valuable scaffolds for PROTAC development. GSK-3685032 has already been employed as the DNMT1-targeting ligand in CRBN-recruiting PROTAC molecules. For researchers developing targeted protein degradation strategies against DNMT1, GSK-3685032 provides a well-characterized warhead with demonstrated degradation-inducing properties at concentrations of 3.2–10,000 nM over 2 days, along with extensive pharmacokinetic and in vivo tolerability data [1][2].

Technical Documentation Hub

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